[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride
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Description
The compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
While specific synthesis details for this compound were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, a phenyl ring, and a methoxyphenyl group. The stereochemistry is indicated by the (3S,4R) designation, suggesting the presence of chiral centers at the 3rd and 4th positions of the pyrrolidine ring .Scientific Research Applications
Antimicrobial Activities : Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, which is structurally related to the compound , have shown promising antibacterial activities. These complexes exhibited better antibacterial activities than some other derivatives and hold potential as drugs (Singh, Singh, & Bhanuka, 2016).
Antiestrogenic Activity : A related compound, synthesized through a series of chemical reactions involving methoxyphenyl and pyrrolidine components, demonstrated potent antiestrogenic activity. This suggests potential applications in treatments where estrogen modulation is required (Jones et al., 1979).
Anticonvulsant Agents : Derivatives of pyrrolidin-1-yl methanone, like the one you mentioned, have been synthesized for potential use as anticonvulsant agents. These compounds were evaluated for their effectiveness in this role, indicating possible applications in managing seizure disorders (Malik & Khan, 2014).
Inflammatory Disease Treatment : A structurally similar compound, involving a pyrrolidine-2-carboxylic acid component, was investigated for its anti-inflammatory properties. This research suggests potential applications in treating various inflammatory diseases (Wannamaker et al., 2007).
Antimicrobial Activity of Pyrazoline Derivatives : Compounds synthesized from pyridin-4-yl methanones, which include pyrrolidin-1-yl components, showed good antimicrobial activity. This suggests the potential for these compounds in developing new antimicrobial agents (Kumar et al., 2012).
Sodium Channel Blocker and Anticonvulsant Properties : The synthesis of certain pyrrolidin-1-yl methanone derivatives has been explored for their potential as sodium channel blockers and anticonvulsant agents. This research opens up possibilities for new treatments in neurology and epilepsy management (Malik & Khan, 2014).
Spectroscopic and Theoretical Studies : Various spectroscopic and theoretical studies on compounds containing pyrrolidin-1-yl methanone have provided insights into their structural and electronic properties, which are crucial for their application in medicinal chemistry (Akkurt et al., 2003).
Antimicrobial Activity Evaluation : Another set of derivatives of pyrrolidin-1-yl methanone was synthesized and tested for antimicrobial activity. Some of these compounds showed interesting antimicrobial properties, indicating potential for therapeutic use (Chaudhari, 2012).
GABA Uptake Inhibition : Derivatives of pyrrolidin-2-ylacetic acid, structurally related to the compound of interest, were explored as GABA uptake inhibitors. This research could lead to developments in treatments for neurological disorders (Zhao et al., 2013).
Properties
IUPAC Name |
[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2.ClH/c1-27-19-11-9-17(10-12-19)20-15-25(16-21(20)24)22(26)23(13-5-6-14-23)18-7-3-2-4-8-18;/h2-4,7-12,20-21H,5-6,13-16,24H2,1H3;1H/t20-,21+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTXSRAHBVMJKV-JUDYQFGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)C3(CCCC3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N)C(=O)C3(CCCC3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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